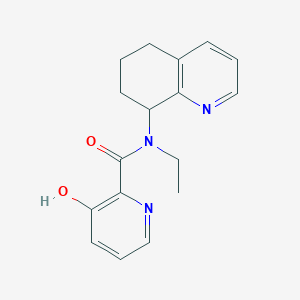![molecular formula C15H15N5O2S B7631551 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide](/img/structure/B7631551.png)
2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide, also known as PMSF, is a chemical compound that is widely used in scientific research. It is a protease inhibitor that is commonly used to inhibit serine proteases. PMSF is a white crystalline powder that is soluble in water and ethanol.
Mécanisme D'action
The mechanism of action of 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide is based on its ability to react with the active site of serine proteases. 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide reacts with the serine residue in the active site of the protease, forming a covalent bond. This covalent bond prevents the protease from binding to its substrate, thereby inhibiting its activity.
Biochemical and Physiological Effects:
2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of a variety of serine proteases, including trypsin, chymotrypsin, and thrombin. 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide has also been shown to inhibit the activity of proteases in cell lysates and tissue homogenates. In addition, 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide has been shown to have an effect on the stability of proteins, and it has been used to stabilize proteins during purification.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide in lab experiments is its ability to inhibit serine proteases. This makes it a useful tool for studying the activity of proteases in various biological systems. 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide is also relatively easy to use and is readily available. However, there are some limitations to using 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide in lab experiments. One limitation is that it can react with other proteins, leading to non-specific inhibition. In addition, 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide can be toxic to cells at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are many future directions for the use of 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide in scientific research. One area of interest is the development of new protease inhibitors that are more specific and less toxic than 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide. Another area of interest is the use of 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. Finally, 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide could be used in the development of new diagnostic tools for the detection of protease activity in biological samples.
Méthodes De Synthèse
2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide can be synthesized by reacting 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine with chlorosulfonic acid. The resulting product is then treated with ammonia to produce 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide. This synthesis method has been widely used and is considered to be efficient.
Applications De Recherche Scientifique
2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide is commonly used in scientific research as a protease inhibitor. It is used to inhibit serine proteases such as trypsin, chymotrypsin, and thrombin. 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide is also used to inhibit the activity of proteases in cell lysates and tissue homogenates. It is used in a variety of research fields, including biochemistry, molecular biology, and cell biology.
Propriétés
IUPAC Name |
2-[(2-imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c16-23(21,22)14-6-3-7-18-15(14)19-10-12-4-1-2-5-13(12)20-9-8-17-11-20/h1-9,11H,10H2,(H,18,19)(H2,16,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBCMRUZPJRLBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=C(C=CC=N2)S(=O)(=O)N)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Ethylsulfanylcyclohexyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B7631469.png)
![2-[[3-(4-Ethylpiperazin-1-yl)-2-methylpropyl]amino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B7631472.png)
![4-N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]pyrido[2,3-d]pyrimidine-4,7-diamine](/img/structure/B7631484.png)
![N-(2-fluoro-6-methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B7631489.png)
![6-[2-hydroxypropyl(methyl)amino]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B7631496.png)
![3-(2,2-Diphenylethyl)-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea](/img/structure/B7631501.png)
![5-bromo-4-methoxy-N-[1-(2H-tetrazol-5-yl)cyclopropyl]thiophene-2-carboxamide](/img/structure/B7631509.png)

![2-[[5-(Difluoromethoxy)pyridin-2-yl]amino]cyclopentan-1-ol](/img/structure/B7631533.png)
![3-[(4-Cyclohexyloxyphenyl)methyl]-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea](/img/structure/B7631544.png)
![N-methyl-6-[(5-phenyl-1,2-oxazol-3-yl)methylamino]pyridine-3-sulfonamide](/img/structure/B7631558.png)
![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[(1-thiophen-2-ylcyclohexyl)methyl]urea](/img/structure/B7631567.png)
![2-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-methylamino]-N-(3,5-difluorophenyl)acetamide](/img/structure/B7631580.png)
![2-(2-methylfuran-3-yl)sulfonyl-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B7631585.png)